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Compound of Interest

Compound Name: Cy5 acid(mono so3)

Cat. No.: B3276664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy5 acid (mono

SO3), a bright and photostable far-red fluorescent dye, in single-molecule imaging applications.

Its enhanced water solubility makes it particularly suitable for labeling biomolecules in aqueous

environments.[1][2]

I. Overview and Key Properties
Cy5 is a versatile fluorophore widely used for labeling proteins, nucleic acids, and other

biomolecules for fluorescence-based biochemical analysis and imaging.[3][4] The

monosulfonated version of Cy5 acid offers increased water solubility, which is advantageous for

biological sample preparation and helps to prevent aggregation of labeled proteins.[1] This dye

is characterized by its strong fluorescence in the red region of the spectrum, high photostability,

and excitation wavelengths that fall in a spectral region with low cellular autofluorescence,

making it an excellent choice for high-resolution imaging techniques with minimal background

noise.[1][5]

Table 1: Quantitative Properties of Cy5 Acid (mono SO3)
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Property Value Notes

Excitation Maximum (Ex) ~650 nm [6]

Emission Maximum (Em) ~670 nm [6]

Molar Extinction Coefficient ~250,000 M⁻¹cm⁻¹ At 650 nm.[7]

pH Tolerance 3 - 10
Stable over a broad pH range.

[3][4]

Water Solubility High
Enhanced by the sulfonate

group.[1]

Photostability High

Enables extended observation

times in single-molecule

tracking.[1]

II. Applications in Single-Molecule Imaging
Cy5 acid (mono SO3) is extensively used in various single-molecule imaging modalities due to

its favorable photophysical properties.

Single-Molecule Fluorescence Microscopy (SMFM): The brightness and photostability of Cy5

allow for the detection and tracking of individual fluorescently labeled molecules, which is

fundamental to SMFM.[1]

Stochastic Optical Reconstruction Microscopy (STORM): In STORM, Cy5 often serves as a

reporter dye that can be photoswitched between a fluorescent "on" state and a dark "off"

state. This stochastic activation allows for the localization of individual molecules with high

precision, enabling super-resolution imaging.[8][9]

Photoactivated Localization Microscopy (PALM): Similar to STORM, PALM relies on the

sequential activation and localization of single fluorophores. While originally developed with

photoactivatable fluorescent proteins, synthetic dyes like Cy5 are also used due to their high

photon output.[10][11][12]

Single-Molecule Förster Resonance Energy Transfer (smFRET): Cy5 is a common acceptor

fluorophore in smFRET experiments, often paired with a donor dye like Cy3. This technique

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN01056.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN01056.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3445270/
https://www.aatbio.com/products/sulfo-cyanine-5-carboxylic-acid
https://www.aatbio.com/products/cyanine-5-monoacid-cy5-acid
https://www.benchchem.com/product/b3264930
https://www.benchchem.com/product/b3264930
https://www.benchchem.com/product/b3264930
https://studylib.net/doc/27836172/nihms-88394
https://m.youtube.com/watch?v=Nhm9kYaVHEw
https://zeiss-campus.magnet.fsu.edu/articles/superresolution/palm/practicalaspects.html
https://zeiss-campus.magnet.fsu.edu/articles/superresolution/palm/introduction.html
https://www.asiimaging.com/downloads/references/Current%20Protocol%20Cell%20Bio%202008%20PALM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3276664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


allows for the study of molecular interactions and conformational changes by measuring the

efficiency of energy transfer between the two dyes.[13][14][15][16]

III. Experimental Protocols
This protocol details the labeling of proteins with amine-reactive Cy5 acid (mono SO3) N-

hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on lysine

residues and the N-terminus) to form a stable amide bond.[17][18]

A. Materials:

Protein of interest (2-10 mg/mL)

Cy5 acid (mono SO3) NHS ester

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0; or PBS, MES, HEPES)[6][17]

[19]

DMSO or DMF (anhydrous)

Spin desalting columns or dialysis equipment for purification

Elution buffer

B. Procedure:

Protein Preparation:

Dissolve or dialyze the protein into an amine-free buffer at a concentration of 2-10 mg/mL.

[17] Buffers containing primary amines like Tris or glycine will compete with the labeling

reaction and must be avoided.[6][19] For optimal results, use a protein concentration of 5-

10 mg/mL.[6][19]

Dye Preparation:

Immediately before use, reconstitute one vial of Cy5 NHS ester with a small volume (5-10

µL) of anhydrous DMSO or DMF to create a concentrated stock solution.[6][19] Vortex

briefly to ensure the dye is fully dissolved.
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Labeling Reaction:

Add the reconstituted Cy5 solution to the protein solution. The molar ratio of dye to protein

may need to be optimized, but a starting point is a 10- to 20-fold molar excess of dye.

Mix thoroughly by gentle pipetting.

Incubate the reaction for 1 hour at room temperature on a rotary shaker or mixer,

protected from light.[6][17][19]

Purification of Labeled Protein:

Remove the unreacted, free dye from the labeled protein using a spin desalting column

(e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.[6][17][19]

For spin columns, first equilibrate the column with the desired elution buffer.

Apply the labeling reaction mixture to the column and centrifuge according to the

manufacturer's instructions to collect the purified, labeled protein.[6][19]

Determination of Labeling Efficiency:

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm

(for Cy5).

Calculate the protein concentration and the degree of labeling using the following

equations:

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × 0.05)] / (Protein Extinction Coefficient at 280

nm)[6]

Degree of Labeling (moles of dye per mole of protein) = A₆₅₀ / (250,000 × Protein

Concentration (M))[6]

The correction factor of 0.05 accounts for the absorbance of Cy5 at 280 nm.[6]

Storage:
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Store the labeled protein in a light-protected tube at 4°C for short-term storage or at -20°C

or -80°C in aliquots for long-term storage.[17][19] Avoid repeated freeze-thaw cycles.[17]
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Caption: Workflow for labeling proteins with Cy5 NHS ester.
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This protocol provides a general workflow for performing STORM imaging with Cy5-labeled

samples.

A. Materials:

Cy5-labeled sample (e.g., cells with labeled proteins of interest) on a microscope-compatible

coverslip

STORM imaging buffer (a "switching buffer") typically containing an oxygen scavenging

system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or

mercaptoethylamine) in a buffered solution.

STORM-capable fluorescence microscope with appropriate laser lines for excitation (e.g.,

647 nm) and activation (e.g., 405 nm).

B. Procedure:

Sample Preparation:

Immobilize the Cy5-labeled molecules on a glass coverslip. For cellular imaging, cells are

typically fixed, permeabilized, and then labeled with Cy5-conjugated antibodies or other

probes.

Microscope Setup:

Mount the sample on the STORM microscope.

Add the freshly prepared STORM imaging buffer to the sample. This buffer is crucial for

inducing the photoswitching of Cy5.

Image Acquisition:

Illuminate the sample with the excitation laser (e.g., 647 nm) at high power to switch most

of the Cy5 molecules to a dark state.

Apply a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate

a subset of Cy5 molecules back to the fluorescent state.[8]
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Record a series of images (thousands to tens of thousands of frames), where each frame

captures the fluorescence from a small number of single, well-separated Cy5 molecules.

[10]

Between activation pulses, continue imaging with the excitation laser to detect the

activated fluorophores until they photobleach or switch back to the dark state.[8]

Data Analysis:

Process the acquired image stack with specialized software.

For each frame, identify the fluorescent spots corresponding to single molecules.

Fit the point spread function (PSF) of each spot with a 2D Gaussian function to determine

the precise coordinates of the molecule's center.[9]

Combine the localization data from all frames to reconstruct a super-resolution image of

the underlying structure.[9]
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General Workflow for Single-Molecule Imaging
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Caption: General workflow for a single-molecule imaging experiment.
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The ability to visualize and track individual molecules makes Cy5-based single-molecule

imaging a powerful tool in drug development.

Target Engagement and Drug Binding: By labeling a drug molecule or its target protein with

Cy5, researchers can directly visualize binding events at the single-molecule level, providing

insights into drug efficacy and mechanism of action.

Pharmacokinetic Studies: Cy5-labeled drugs can be tracked within cells and tissues to study

their uptake, distribution, and metabolism, aiding in pharmacokinetic and pharmacodynamic

(PK/PD) modeling.[20]

Understanding Disease Mechanisms: Single-molecule imaging can be used to study the

molecular processes underlying diseases, such as protein aggregation in neurodegenerative

disorders or the dynamics of viral entry into host cells. This can help in the identification of

new drug targets.
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Caption: Chemical reaction for labeling a primary amine on a protein with Cy5 NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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